ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate
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Overview
Description
This compound is a carbamate derivative, which contains a furan ring and an imidazo[1,2-b]pyrazole moiety. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides and pharmaceuticals. The furan ring is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. Imidazo[1,2-b]pyrazole is a bicyclic compound containing an imidazole ring fused to a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbamate group, the furan ring, and the imidazo[1,2-b]pyrazole moiety. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbamate group, the furan ring, and the imidazo[1,2-b]pyrazole moiety. Each of these functional groups has distinct reactivity patterns, which would influence how the compound behaves in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could make the compound polar, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Activity Evaluation
- Kumaraswamy et al. (2008) explored the synthesis of compounds including a structure similar to ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate. They evaluated these compounds for antimicrobial activity and other potential medicinal benefits, demonstrating the compound's relevance in pharmaceutical research (Kumaraswamy et al., 2008).
Heterocyclic Synthesis
- Mohareb et al. (2004) focused on the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. Their work is significant in the development of pyran, pyridine, and pyridazine derivatives, indicating the compound's role in creating complex heterocyclic structures (Mohareb et al., 2004).
Antibacterial Activity
- Prasad (2021) synthesized novel derivatives related to the ethyl carbamate compound, evaluating their antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Prasad, 2021).
Functionalization and Cyclization Reactions
- Akçamur et al. (1997) discussed the functionalization and cyclization reactions of related compounds, demonstrating their chemical versatility and potential applications in various synthetic pathways (Akçamur et al., 1997).
Synthesis of Novel Derivatives
- Abdelrazek et al. (2010) synthesized novel pyridine and naphthyridine derivatives, including structures similar to ethyl carbamate. Their work contributes to the expansion of heterocyclic chemistry and its applications in medicinal chemistry (Abdelrazek et al., 2010).
Quantum Chemical Studies
- Singh et al. (2014) conducted quantum chemical studies on a pyrrole chalcone derivative, offering insights into the electronic and structural properties of such compounds. This research is crucial for understanding the behavior of complex organic molecules (Singh et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization , which could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Future Directions
Properties
IUPAC Name |
ethyl N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-20-14(19)15-5-6-17-7-8-18-13(17)10-11(16-18)12-4-3-9-21-12/h3-4,7-10H,2,5-6H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMPIGTIZBZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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